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Compound of Interest

Compound Name: 1-Bromo-3-cyclopropylbenzene

Cat. No.: B155160

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-3-cyclopropylbenzene (CAS No. 1798-85-2). Due to the limited availability of
experimentally derived spectra in public databases, this document primarily presents predicted
data alongside established experimental protocols for obtaining such spectra. This information
Is intended to serve as a valuable resource for researchers in compound identification,
characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 1-Bromo-3-cyclopropylbenzene.

Table 1: Predicted *H NMR Spectroscopic Data for 1-Bromo-3-cyclopropylbenzene
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Chemical Shift (ppm) Multiplicity Assighment
Predicted

7.25-7.05 m Aromatic Protons
1.95-1.85 m Cyclopropyl CH
1.00 - 0.90 m Cyclopropyl CHz
0.75-0.65 m Cyclopropyl CH2

Note: Predicted data is based on computational models and may differ from experimental

values.

Table 2: Predicted 3C NMR Spectroscopic Data for 1-Bromo-3-cyclopropylbenzene

Chemical Shift (ppm) Assignment
Predicted

145.5 C-Br

130.0 Aromatic CH

129.5 Aromatic CH

128.0 Aromatic C-Cyclopropyl
1255 Aromatic CH

122.0 Aromatic CH

15.0 Cyclopropyl CH

10.0 Cyclopropyl CHz

Note: Predicted data is based on computational models and may differ from experimental

values.

Table 3: Predicted Infrared (IR) Absorption Data for 1-Bromo-3-cyclopropylbenzene
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Wavenumber (cm~?) Intensity Assignment

Predicted

3100 - 3000 Medium Aromatic C-H Stretch
3000 - 2850 Medium Cyclopropyl C-H Stretch
1600 - 1450 Strong Aromatic C=C Stretch
1050 - 1000 Strong C-Br Stretch

~1020 Medium Cyclopropyl Ring Vibration

Note: Predicted data is based on computational models and may differ from experimental
values.

Table 4: Mass Spectrometry (MS) Data for 1-Bromo-3-cyclopropylbenzene

m/z Relative Intensity Assighment

[M]* (Molecular lon, presence

196/198 High _

of Br isotopes)
117 High [M-Br]*
91 Medium [C7H7]*

Note: The fragmentation pattern is based on typical behavior for similar compounds. The
molecular ion peak will show a characteristic 1:1 ratio for the 7°Br and 8!Br isotopes. A
synthesis and purification of 1-Bromo-3-cyclopropylbenzene has been reported where the
reaction mixture was analyzed by GC-MS, confirming the presence of the compound.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation:

o For 'H NMR, dissolve 5-25 mg of 1-Bromo-3-cyclopropylbenzene in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls, Acetone-de, Benzene-de).

o For 3C NMR, a higher concentration is recommended, typically 50-100 mg of the sample
in 0.6-0.7 mL of the chosen deuterated solvent to obtain a spectrum in a reasonable time.

o Filter the sample solution through a pipette with a cotton or glass wool plug into a clean,
dry NMR tube to remove any particulate matter.

o If necessary, add an internal standard, such as tetramethylsilane (TMS), for chemical shift

referencing.
o Data Acquisition:
o Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

o For 'H NMR, typical acquisition parameters include a 30-degree pulse angle, a 1-2 second

relaxation delay, and 16-64 scans.

o For 3C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number
of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of
the 13C isotope. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation (for a liquid sample):

o Place a drop of neat 1-Bromo-3-cyclopropylbenzene onto the surface of a salt plate
(e.g., NaCl or KBr).

o Place a second salt plate on top of the first to create a thin liquid film between the plates.
o Mount the sandwiched plates in the sample holder of the IR spectrometer.

o Data Acquisition:
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o Record a background spectrum of the empty spectrometer.
o Place the prepared sample in the spectrometer's sample compartment.

o Acquire the IR spectrum, typically in the range of 4000-400 cm~1. The instrument software
will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction and lonization:

o Introduce a dilute solution of 1-Bromo-3-cyclopropylbenzene (typically in a volatile
organic solvent like methanol or acetonitrile) into the mass spectrometer.

o For a volatile compound like this, gas chromatography (GC) is an excellent method for
sample introduction and purification prior to mass analysis.

o lonize the sample molecules using a suitable technique, most commonly Electron
lonization (EI) for this type of compound. In El, high-energy electrons bombard the
sample, causing ionization and fragmentation.

¢ Mass Analysis and Detection:

o The resulting ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o A detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-Bromo-3-cyclopropylbenzene.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or R

equest Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-3-
cyclopropylbenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155160#spectroscopic-data-for-1-bromo-3-
cyclopropylbenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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